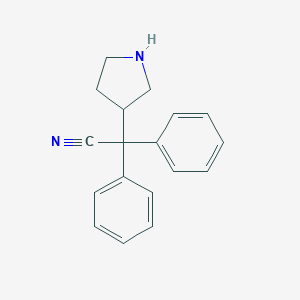
Diphenyl(pyrrolidin-3-yl)acetonitrile
Vue d'ensemble
Description
Diphenyl(pyrrolidin-3-yl)acetonitrile is a useful research compound. Its molecular formula is C18H18N2 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Diphenyl(pyrrolidin-3-yl)acetonitrile, particularly in its (R)- and (S)- forms, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring attached to a diphenyl acetonitrile moiety. The presence of a chiral center contributes to the compound's distinct biological properties. The specific stereochemistry can influence its interaction with biological targets, leading to variations in activity between the enantiomers.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antibacterial and antifungal properties. In vitro studies have shown effective inhibition against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.004 - 0.025 mg/mL |
| Candida albicans | 16.69 - 78.23 µM |
| Fusarium oxysporum | 56.74 - 222.31 µM |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains .
Modulation of Receptor Activity
This compound has been studied for its potential as a selective agonist for the 5-hydroxytryptamine receptor subtype 2C (5-HT2C) . This receptor is involved in various physiological processes, including mood regulation and appetite control. The compound's ability to selectively activate this receptor could have implications for treating disorders like depression and obesity .
The mechanism of action involves the interaction of this compound with specific enzymes and receptors:
- Enzyme Interaction : The compound may inhibit or activate certain enzymes, altering metabolic pathways within cells.
- Receptor Binding : Binding to receptors such as the 5-HT2C can modulate signaling pathways, affecting neurotransmitter release and cellular responses .
Study on Antimicrobial Efficacy
In a comparative study, this compound was evaluated alongside other pyrrolidine derivatives for their antimicrobial properties. The study demonstrated that this compound exhibited superior activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of standard antibiotics .
Research on Receptor Agonism
Another study focused on the pharmacological profile of this compound as a potential therapeutic agent for mood disorders. The results indicated that both enantiomers displayed varying degrees of agonistic activity at the 5-HT2C receptor, with implications for drug design aimed at enhancing selectivity and efficacy .
Comparison with Similar Compounds
This compound can be compared with other pyrrolidine derivatives to highlight its unique properties:
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Receptor Agonism |
|---|---|---|
| This compound | High | Selective |
| Pyrrolidine Derivative A | Moderate | Non-selective |
| Pyrrolidine Derivative B | Low | Selective |
This comparison underscores the potential advantages of this compound in therapeutic applications .
Propriétés
IUPAC Name |
2,2-diphenyl-2-pyrrolidin-3-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c19-14-18(17-11-12-20-13-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,20H,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQVYYRHEMSRRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545498 | |
| Record name | Diphenyl(pyrrolidin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103887-39-4 | |
| Record name | Diphenyl(pyrrolidin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














